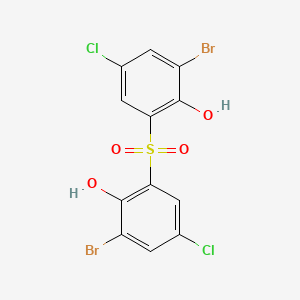

2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

Description

Contextualizing Bis(halophenol) Sulfones in Contemporary Organic Chemistry

Bis(halophenol) sulfones are a subclass of halogenated aromatic sulfones that feature hydroxyl (–OH) groups on the aromatic rings, in addition to halogen substituents. These compounds are of particular importance as monomers for the synthesis of poly(arylene ether sulfone)s (PAES). nih.gov PAES are a family of high-performance engineering thermoplastics known for their excellent thermal and oxidative stability, mechanical strength, and resistance to hydrolysis. mdpi.com

The synthesis of PAES typically involves a nucleophilic aromatic substitution reaction where a bisphenol is reacted with an activated dihalide, often a bis(halophenyl) sulfone. mdpi.compsu.edu The halogen atoms on the sulfone-containing monomer are activated by the strongly electron-withdrawing sulfonyl group, facilitating their displacement by the phenoxide ions generated from the bisphenol under basic conditions. nih.gov The specific nature and position of the halogen substituents on the bis(halophenol) sulfone monomer can significantly influence the polymerization process and the properties of the resulting polymer.

Overview of Research Trajectories for Complex Organohalogen Compounds

Research into complex organohalogen compounds is driven by the quest for new materials with enhanced properties and novel functionalities. In the context of bis(halophenol) sulfones, research trajectories often focus on:

Monomer Synthesis and Polymerization: Developing efficient and selective methods for the synthesis of novel halogenated bisphenol monomers. This includes the introduction of various halogen atoms (fluorine, chlorine, bromine) at specific positions on the aromatic rings to fine-tune the reactivity and properties of the resulting polymers. nih.gov

Structure-Property Relationships: Investigating how the type and position of halogen substituents affect the physical and chemical properties of the polymers. This includes studies on thermal stability, solubility, mechanical strength, and optical properties. mdpi.com

Functional Materials: Exploring the use of these polymers in advanced applications such as gas separation membranes, fuel cell components, and flame-retardant materials. The inherent properties of halogenated aromatic sulfones make them attractive for these demanding applications. ladewig.co

Identification of Key Research Gaps for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

This lack of information presents several opportunities for future research:

Synthesis and Characterization: There is a need for the development and documentation of a reliable synthetic route to 2,2'-Sulfonylbis(6-bromo-4-chlorophenol). This would likely involve a multi-step process starting from a suitable precursor like 2-bromo-4-chlorophenol (B154644). Subsequent detailed characterization using modern analytical techniques (NMR, MS, IR, X-ray crystallography) would be essential to confirm its structure and elucidate its physicochemical properties.

Polymerization Studies: Once synthesized, 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) could be investigated as a monomer in polycondensation reactions. Studies could explore its reactivity with various comonomers and the properties of the resulting poly(arylene ether sulfone)s. The presence of both bromine and chlorine atoms offers interesting possibilities for post-polymerization modification.

Computational Modeling: In the absence of experimental data, computational studies could provide valuable insights into the predicted molecular geometry, electronic properties, and spectroscopic signatures of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

Detailed Research Findings

Due to the identified research gap, direct experimental findings for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) are not available in the reviewed literature. However, we can infer a plausible synthetic approach and predict some of its properties based on the chemistry of its precursors and related compounds.

A likely precursor for the synthesis of the target molecule is 2-bromo-4-chlorophenol . The properties of this precursor are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BrClO | chemicalbook.com |

| Molecular Weight | 207.45 g/mol | chemicalbook.com |

| Appearance | White to pale yellow solid | chemicalbook.com |

| Melting Point | 31-33 °C | chemicalbook.com |

| Boiling Point | 228-235 °C | chemicalbook.com |

A plausible synthetic route to 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) would involve a two-step process:

Synthesis of the Thioether Intermediate: Reaction of two equivalents of 2-bromo-4-chlorophenol with a sulfur source such as sulfur dichloride (SCl₂) or sodium sulfide (B99878) (Na₂S) would yield the corresponding thioether, 2,2'-Thiobis(6-bromo-4-chlorophenol).

Oxidation to the Sulfone: Subsequent oxidation of the thioether intermediate, for example using an oxidizing agent like hydrogen peroxide or a peroxy acid, would produce the final sulfone, 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

The predicted properties of the target compound, based on its structure and data from analogous compounds like bisphenol S, are presented in the following table.

| Property | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₂Cl₂O₄S | Structural Formula |

| Molecular Weight | 481.05 g/mol | Structural Formula |

| Physical State | Likely a solid at room temperature | High molecular weight and polarity |

| Solubility | Likely soluble in polar organic solvents | Analogy with Bisphenol S and other polar molecules researchgate.net |

| Thermal Stability | Expected to be high | Presence of aromatic rings and sulfonyl group mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H6Br2Cl2O4S |

|---|---|

Molecular Weight |

477.0 g/mol |

IUPAC Name |

2-bromo-6-(3-bromo-5-chloro-2-hydroxyphenyl)sulfonyl-4-chlorophenol |

InChI |

InChI=1S/C12H6Br2Cl2O4S/c13-7-1-5(15)3-9(11(7)17)21(19,20)10-4-6(16)2-8(14)12(10)18/h1-4,17-18H |

InChI Key |

BOOHVTATXDCPNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Sulfonylbis 6 Bromo 4 Chlorophenol

Halogenation of Phenolic Substrates

The synthesis of the target molecule relies on the availability of appropriately halogenated phenol (B47542) derivatives. A key starting material is 4-chlorophenol. wikipedia.orgnih.gov This compound is a colorless to white solid with significant solubility in water. wikipedia.org It serves as a foundational molecule for subsequent bromination steps.

The introduction of bromine atoms at specific positions on the phenol ring is a critical step. The bromination of 2-chlorophenol (B165306) can be achieved using bromine in a suitable solvent like carbon tetrachloride. google.com Another approach involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst in a solvent such as acetonitrile. chemicalbook.com The regioselectivity of the bromination is a key consideration, as different isomers can be formed. For instance, the reaction of 2-chlorophenol with bromine can yield both 4-bromo-2-chlorophenol (B165030) and 2-bromo-6-chlorophenol. prepchem.com The use of specific catalysts, such as a mixture of copper, zinc, and silver chlorides, has been shown to improve the purity and yield of the desired 2-chloro-4-bromophenol. google.com

Table 1: Halogenation of Phenolic Substrates

| Starting Material | Reagent(s) | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| Phenol | Cl₂ in polar solvent | 4-Chlorophenol | High | wikipedia.org |

| 2-Chlorophenol | Br₂ in CCl₄ | 4-Bromo-2-chlorophenol | 87% | google.com |

| 2-Chlorophenol | N-Bromosuccinimide (NBS), H₂SO₄ in MeCN | 2-Bromo-4-chlorophenol (B154644) | 86% | chemicalbook.com |

| 2-Chlorophenol | Br₂, Triethylamine (B128534) hydrochloride in Chlorobenzene (B131634) | 4-Bromo-2-chlorophenol | 99.1% | google.com |

Sulfonylation Reactions in Bis(phenol) Formation

The formation of the central sulfonyl bridge connecting two phenolic rings is a pivotal step. A common precursor for this is bis-(4-chlorophenyl) sulfone. This intermediate can be synthesized through several routes, including the reaction of chlorobenzene with sulfuric acid in the presence of a condensing agent like boric acid or trifluoromethanesulfonic acid. google.com Another established method is the Friedel-Crafts reaction of 4-chlorobenzenesulfonyl chloride with chlorobenzene, often catalyzed by iron(III) chloride. google.com

The direct sulfonation of chlorophenols is also a viable strategy. For instance, the sulfation of various chlorophenols has been achieved using 2,2,2-trichloroethyl (TCE) chlorosulfate (B8482658) with N,N-dimethylaminopyridine (DMAP) as a base, followed by deprotection. nih.govnih.gov

Molecular Structure and Conformation Analysis of 2,2 Sulfonylbis 6 Bromo 4 Chlorophenol

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the elucidation of the structure and properties of chemical compounds. For a molecule with the complexity of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), a combination of spectroscopic methods is essential for a comprehensive understanding.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), ¹H and ¹³C NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, the aromatic protons would appear as distinct signals, with their chemical shifts and coupling constants revealing their positions on the phenyl rings relative to the bromine, chlorine, and sulfonyl groups. The hydroxyl protons would likely appear as a broad singlet, the position of which could be influenced by solvent and temperature.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete molecular structure. COSY would establish the connectivity between adjacent protons, while HSQC and HMBC would correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the substitution pattern on the aromatic rings.

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the electron-withdrawing effects of the halogen and sulfonyl groups.

Table 1: Hypothetical ¹H NMR Data for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 7.5 - 8.0 | d | 2.0 - 3.0 |

| Ar-H | 7.2 - 7.6 | d | 2.0 - 3.0 |

Table 2: Hypothetical ¹³C NMR Data for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Carbon | Hypothetical Chemical Shift (ppm) |

|---|---|

| C-S | 135 - 140 |

| C-O | 150 - 155 |

| C-Cl | 125 - 130 |

| C-Br | 110 - 115 |

| C-H | 130 - 135 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The O-H stretching vibration of the phenolic hydroxyl groups would be observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The C-S bond stretching would be found in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds, which may be weak or absent in the IR spectrum.

Table 3: Characteristic IR and Raman Frequencies for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| S=O | Asymmetric Stretching | 1300-1350 (strong) | 1300-1350 (weak) |

| S=O | Symmetric Stretching | 1140-1160 (strong) | 1140-1160 (strong) |

| Aromatic C=C | Stretching | 1450-1600 (medium) | 1450-1600 (strong) |

| C-S | Stretching | 600-800 (medium) | 600-800 (strong) |

| C-Cl | Stretching | 600-800 (strong) | 600-800 (strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), C₁₂H₆Br₂Cl₂O₄S.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine and two chlorine atoms. The relative abundances of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would lead to a complex but predictable isotopic cluster.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the cleavage of the C-S bonds, leading to the formation of bromochlorophenoxy radicals or cations, and the loss of SO₂.

Solid-State Structural Determination

While spectroscopic methods provide information about the molecule in solution or in the gas phase, solid-state techniques are necessary to understand the precise three-dimensional arrangement of the atoms in the crystalline state.

X-ray Crystallography for Molecular Geometry and Crystal Packing.nist.govchemicalbook.comspectrabase.comresearchgate.net

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. nist.govchemicalbook.comspectrabase.comresearchgate.net This technique would provide precise bond lengths, bond angles, and torsion angles for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

Table 4: Hypothetical Crystallographic Data for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 1560 |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding).chemicalbook.comresearchgate.net

The crystal packing of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) would be stabilized by a network of intermolecular interactions. chemicalbook.comresearchgate.net The phenolic hydroxyl groups are capable of forming strong hydrogen bonds, either with the sulfonyl oxygen atoms of neighboring molecules or with other hydroxyl groups. chemicalbook.com

Computational Chemistry Approaches to Structure and Dynamics

Computational chemistry provides powerful tools to investigate the molecular structure, conformation, and electronic properties of complex molecules like 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) from a theoretical standpoint. These methods allow for a detailed understanding of the molecule's behavior at the atomic level, complementing experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), DFT calculations are instrumental in determining its optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately describe the electronic distribution and forces within the molecule. The resulting optimized structure provides key geometric parameters.

Theoretical studies on related halogenated phenols and bisphenols have demonstrated that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netearthlinepublishers.com For instance, in a DFT study of chlorophenols, it was shown that the position and number of chlorine substituents significantly influence the molecular structure and properties. researchgate.net Similar effects would be anticipated for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) due to the presence of both bromine and chlorine atoms.

Below is an illustrative table of selected optimized geometrical parameters for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) that would be obtained from a typical DFT calculation.

Table 1: Illustrative Optimized Geometrical Parameters of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) Calculated by DFT

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Lengths (Å) | C-S | 1.78 |

| S=O | 1.45 | |

| C-Br | 1.90 | |

| C-Cl | 1.75 | |

| C-O (Phenolic) | 1.37 | |

| O-H | 0.97 | |

| Bond Angles (º) | C-S-C | 104.5 |

| O=S=O | 120.0 | |

| C-C-Br | 121.0 | |

| C-C-Cl | 119.5 | |

| C-O-H | 109.0 | |

| Dihedral Angle (º) | C-S-C-C | 85.0 |

Note: These values are representative and based on typical DFT calculations for similar halogenated sulfonyl compounds.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is not rigid; it possesses conformational flexibility, primarily due to the rotation around the C-S bonds linking the phenyl rings to the sulfonyl group. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

A potential energy surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), this would involve systematically rotating the dihedral angles of the C-S-C-C linkages and calculating the energy at each step. This allows for the identification of stable conformers (energy minima) and the transition states that connect them (energy maxima). The results of such an analysis reveal the most likely shapes the molecule will adopt and the energy barriers to interconversion between them. Sulfones are known to play a role in fixing particular conformations of cyclic structures, and similar conformational preferences can be expected in this molecule. researchgate.net

The analysis would likely reveal that the steric hindrance from the bulky bromine atoms in the ortho positions to the sulfonyl bridge significantly influences the preferred conformations, favoring a more twisted arrangement of the phenyl rings to minimize steric clashes.

Table 2: Illustrative Conformational Energy Profile for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~85° | 0.0 |

| Local Minimum | ~-85° | 0.0 |

| Transition State | ~0° | 5.8 |

| Transition State | ~180° | 7.2 |

Note: These values are illustrative, representing a simplified PES scan around one C-S bond.

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) rings, particularly the oxygen atoms and the pi-system. The LUMO, conversely, would likely be distributed around the electron-withdrawing sulfonyl group and the halogen-substituted carbon atoms. A smaller HOMO-LUMO gap would suggest higher reactivity. Computational studies on other halogenated aromatic compounds have successfully used FMO analysis to understand their electronic properties and reactivity. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), the MEP map would likely show strong negative potential (red) around the phenolic oxygen atoms and the oxygens of the sulfonyl group, indicating these are the primary sites for electrophilic attack or hydrogen bonding. nih.gov Regions of positive potential (blue) might be found around the phenolic hydrogen atoms. The halogen atoms can exhibit dual character, with regions of both positive and negative potential, a phenomenon known as a "sigma-hole," which can influence halogen bonding interactions. dtic.mil

Table 3: Illustrative Frontier Molecular Orbital (FMO) and Reactivity Descriptors for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol)

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of Chemical Reactivity and Stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron (approximated as -E(HOMO)) |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added (approximated as -E(LUMO)) |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons ( (I+A)/2 ) |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution ( (I-A)/2 ) |

Note: These values are representative and derived from typical DFT calculations on analogous compounds.

Design Principles for Structural Modification

The design of derivatives of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is guided by the goal of modulating its properties by altering its electronic and steric characteristics. Key areas for modification include the halogen substituents on the aromatic rings, the sulfonyl bridge, and the phenolic hydroxyl groups.

The nature and position of the halogen atoms on the phenyl rings are critical determinants of the compound's properties. The existing bromine and chlorine atoms can be replaced with other halogens (e.g., fluorine or iodine) or their positions can be altered. Such changes can influence the molecule's polarity, lipophilicity, and intermolecular interactions. For instance, in related bisphenol S derivatives, the introduction of substituents on the aromatic rings has been shown to affect the crystal packing and melting point of the resulting compounds. researchgate.net

The phenolic hydroxyl groups are reactive sites that can be readily functionalized. Conversion of the hydroxyl groups to ethers or esters can significantly alter the compound's solubility, reactivity, and ability to participate in hydrogen bonding. This functionalization can be used to incorporate the molecule into larger polymer chains or to introduce new chemical functionalities.

Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) involves a variety of established organic reactions.

The synthesis of analogs with different halogen substitution patterns typically starts with the appropriately substituted phenol. For example, to synthesize an analog with fluorine instead of chlorine, 4-fluoro-2-bromophenol would be used as a starting material. The synthesis of substituted phenols themselves can be achieved through various halogenation reactions. For instance, 2-bromo-4-chlorophenol (B154644) can be synthesized by the bromination of 2-chlorophenol (B165306). google.comchemicalbook.com The regioselectivity of these reactions is a critical aspect, and various catalysts and reaction conditions have been developed to control the position of halogenation. google.com

The sulfonyl bridge can be modified to create thioether or sulfoxide (B87167) analogs. The synthesis of the corresponding thioether, 2,2'-thiobis(6-bromo-4-chlorophenol), can be achieved through the reaction of 2-bromo-4-chlorophenol with a sulfur source. General methods for the synthesis of thioethers from sulfonyl chlorides, sodium sulfinates, or sulfonyl hydrazides have been reported. researchgate.net

The sulfoxide analog can then be prepared by the controlled oxidation of the thioether. A variety of oxidizing agents and methods are available for the selective oxidation of sulfides to sulfoxides, while avoiding over-oxidation to the sulfone. nih.govresearchgate.netorganic-chemistry.org This selective oxidation is crucial for isolating the desired sulfoxide analog.

| Bridge Modification | Synthetic Approach | Key Considerations |

| Thioether (-S-) | Reaction of a substituted phenol with a sulfur source. | Control of reaction conditions to favor thioether formation. |

| Sulfoxide (-SO-) | Controlled oxidation of the corresponding thioether. | Selection of a mild and selective oxidizing agent to prevent sulfone formation. |

| Sulfone (-SO2-) | Oxidation of the thioether or sulfoxide; or reaction of a sulfonyl-containing precursor. | Can be formed from the thioether or sulfoxide with stronger oxidizing agents. |

The phenolic hydroxyl groups of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) and its analogs can be functionalized through etherification or esterification reactions. Etherification, for example, can be carried out by reacting the phenol with an alkyl halide in the presence of a base. Esterification can be achieved by reacting the phenol with a carboxylic acid, acid chloride, or anhydride. These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.

Comparative Structural Studies of Derivatives

The structural modifications described above lead to derivatives with distinct three-dimensional structures and intermolecular interactions. X-ray crystallography is a powerful technique for elucidating these structural differences.

For instance, a comparative study of bisphenol S and its 3,3′-diallyl derivative revealed significant differences in their crystal packing and hydrogen bonding networks. researchgate.net The introduction of the allyl groups in the derivative resulted in a different stacking arrangement and a lower number of hydrogen bonds per unit volume, which was correlated with a lower melting point. researchgate.net

| Derivative | Structural Feature | Reference |

| 3,3′-diallyl-4,4′-dihydroxydiphenyl sulfone | Altered crystal packing and hydrogen bonding compared to bisphenol S. researchgate.net | researchgate.net |

| 2-bromo-4-chloro-6-[(2,6-diisopropylphenyl)iminomethyl]phenol | Detailed bond lengths and angles determined by X-ray crystallography. nih.gov | nih.gov |

Structure-Activity Relationship (SAR) Investigations in Non-Biological Contexts

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its properties or "activity" in a particular application. In non-biological contexts, this "activity" can refer to physical properties like thermal stability, or performance in a specific application, such as a color developer in thermal paper.

An example of a non-biological SAR study can be found in the investigation of bisphenol S derivatives as color developers. researchgate.net The study found that the substitution pattern on the aromatic rings influenced the melting point and color sensitivity of the compounds. researchgate.net This suggests a clear relationship between the chemical structure of the bisphenol S derivative and its performance in this material science application.

Optimization of Reaction Conditions and Yields

Catalyst Systems and Their Influence on Selectivity

The selective synthesis of the intermediate, 4-bromo-2-chlorophenol, is a crucial first step. The primary challenge lies in directing the bromine atom to the position para to the hydroxyl group while avoiding the formation of the ortho isomer (6-bromo-2-chlorophenol) and other polybrominated byproducts. Research has shown that the choice of catalyst significantly influences this selectivity.

One effective catalyst system involves the use of trialkylammonium salts, such as triethylamine hydrochloride, in an inert solvent. google.com This catalyst is believed to polarize the bromine molecule, enhancing its electrophilic character and favoring substitution at the sterically less hindered para-position. The use of such catalysts can lead to a high yield of the desired 4-bromo-2-chlorophenol, with minimal formation of the isomeric impurity. google.com For instance, the bromination of 2-chlorophenol in the presence of triethylamine hydrochloride in chlorobenzene can yield 4-bromo-2-chlorophenol with a purity exceeding 99%, containing less than 1% of the 6-bromo isomer. google.com

Another approach employs a nanocatalyst system composed of a mixture of metal halides, such as cupric chloride, zinc chloride, and silver chloride. google.com This heterogeneous catalyst system offers high positional selectivity, reportedly increasing the purity of the 4-bromo-2-chlorophenol product to over 97%. google.com The large surface area and specific composition of the nanocatalyst are thought to be key to its high efficiency and selectivity.

The subsequent sulfonation step to form the 2,2'-sulfonylbis linkage typically involves the reaction of two molecules of the brominated chlorophenol with a sulfonating agent. While this step is often driven by the reactivity of the phenol itself, the conditions must be carefully controlled to prevent desulfonation or degradation of the starting material.

Catalyst Systems for the Synthesis of 4-bromo-2-chlorophenol

| Catalyst System | Starting Material | Solvent | Key Reaction Conditions | Product Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Triethylamine hydrochloride | 2-chlorophenol | Chlorobenzene | Bromine addition at 5-15°C | 99.1% yield, 0.6% 6-bromo isomer | google.com |

| Ethyl-trimethyl ammonium (B1175870) bromide | 2,5-dichlorophenol | Chlorobenzene | Bromine addition at 5-8°C, then warming to 15°C | 98% yield, 0.5-1% 6-bromo isomer | google.com |

Isolation and Purification Techniques for Complex Products

The isolation and purification of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) present significant challenges due to the presence of isomers, unreacted starting materials, and byproducts from side reactions. A multi-step purification process is generally required to obtain a product of high purity.

Following the synthesis, the initial crude product is often a mixture containing the desired product, isomers such as those with different bromination patterns, and residual starting materials. An initial workup may involve neutralizing any remaining acid and washing the crude solid with water.

A common purification technique for related bisphenol compounds is recrystallization. However, finding a suitable single solvent can be difficult for a complex molecule like 2,2'-Sulfonylbis(6-bromo-4-chlorophenol). A mixed solvent system may be more effective. For instance, a process for purifying aromatic sulfones involves dissolving the crude product in an aqueous caustic or ammonia (B1221849) solution, followed by filtration to remove insoluble impurities. google.com The purified sulfone is then precipitated by neutralizing the solution with an acid to a pH of 4 to 6. google.com The addition of an alcohol to the alkaline solution before neutralization can help to keep impurities dissolved, resulting in a purer final product. google.com

Another effective purification strategy involves washing the crystalline product with hot water. This method has been shown to be effective in cleansing the crystal surfaces of remaining contaminants without the need for organic solvents, which can be advantageous from both an environmental and cost perspective. nih.gov

For highly specific separations, chromatographic techniques such as column chromatography using silica (B1680970) gel can be employed. chemicalbook.com While effective at the laboratory scale for isolating products with high purity, this method may be less practical for large-scale industrial production.

The final purified product is typically dried under vacuum to remove any residual solvents. The purity of the final compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) |

| 4-bromo-2-chlorophenol |

| 6-bromo-2-chlorophenol |

| 2-chlorophenol |

| Triethylamine hydrochloride |

| Bromine |

| Chlorobenzene |

| Carbon tetrachloride |

| Cupric chloride |

| Zinc chloride |

| Silver chloride |

| Ethyl-trimethyl ammonium bromide |

| 2,5-dichlorophenol |

| 6-bromo-2,5-dichlorophenol |

| Dialkyl carbonate |

| Aliphatic hydrocarbon |

| Cycloaliphatic hydrocarbon |

| Hydrochloric acid (HCl) |

| 1,2-dichloroethane |

| Ammonia |

| Isopropyl alcohol |

| Sodium hydroxide |

| N-bromosuccinimide (NBS) |

| Sulfuric acid |

| Acetonitrile |

| Dichloromethane |

| 2-hydroxybromobenzene |

| N-chloro-succinimide |

| Bisphenol-A |

| Phenol |

| Acetone |

| 4,4'-Sulfonylbis(2,6-dibromophenol) |

| Hydrogen peroxide |

| 2-methyl-propan-1-ol |

| Sodium sulfite |

| Sodium carbonate |

| 4-chlorophenol |

| Platinum oxide |

| Titanium dioxide |

| Hydroquinone |

| Quinone |

| 5-chlorosalicylaldehyde |

| 2-bromo-4-chloroaniline |

| (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol |

| 3-bromo-5-chlorosalicylaldehyde |

| 2-chlorobenzenamine |

| 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol |

| 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid |

| N,N-dicyclohexylcarbodiimide |

| 4-N,N-dimethylamino pyridine |

| Chloroform |

| Acetic acid |

| Sodium sulfate (B86663) |

| Petroleum ether |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate |

| Dichlorodiphenyl sulfone (DCDPS) |

| 3,3'-disulfonated-4,4'-dichlorodiphenyl sulfone (SDCDPS) |

| N-methyl-2-pyrrolidone (NMP) |

| Toluene |

| Potassium carbonate |

| Difluorodiphenyl sulfone (DFDPS) |

| 3,3'-disulfonated-4,4'-difluorodiphenyl sulfone (SDFDPS) |

| Bisphenol AF |

| N,N-dimethylacetamide (DMAc) |

| Calcium hydride |

| Isopropanol |

| Tetrabromobisphenol A (TBBPA) |

| Tetrachlorobisphenol A (TCBPA) |

| Human Serum Albumin (HSA) |

| 2,2'-Sulfinylbisethanol |

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and physical processes that occur without the intervention of living organisms. For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), the key abiotic degradation mechanisms are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The sulfonyl group (-SO2-) linking the two phenolic rings in 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is generally resistant to hydrolysis under typical environmental pH conditions. Studies on aromatic sulfonyl chlorides indicate that the hydrolysis rates are influenced by pH, with the reaction proceeding via an SN2 mechanism. rsc.org However, the carbon-sulfur bonds in sulfones, such as the one in the subject compound, are significantly more stable than the sulfur-chlorine bonds in sulfonyl chlorides.

The stability of the sulfonate substituent (C-SO3-) is a well-established characteristic of many organic compounds. epa.gov This high stability suggests that the hydrolytic cleavage of the sulfonyl bridge in 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is likely to be a very slow process in the environment, contributing to its potential persistence. While no specific experimental data on the hydrolysis half-life of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is readily available, the general stability of similar sulfonyl-containing aromatic compounds and brominated flame retardants (BFRs) suggests a high degree of hydrolytic stability. nih.gov

Photolytic decomposition, or photolysis, is the breakdown of chemical compounds by light. For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), which contains chromophores that can absorb ultraviolet (UV) radiation from sunlight, photolysis is a potentially significant degradation pathway. The presence of bromine and chlorine atoms on the aromatic rings can influence the rate and products of photodecomposition.

Studies on other halogenated phenols have shown that photolysis can lead to reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. researchgate.netresearchgate.net This process can result in the formation of less halogenated and potentially more mobile or toxic intermediates. For instance, the photodegradation of pentachlorophenol (B1679276) has been observed to produce less-chlorinated phenols, as well as catechol and trihydroxylated products through reactions with hydroxyl radicals. researchgate.net The photolytic degradation of brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), also proceeds via debromination, forming less brominated congeners that can be more persistent and toxic. nih.gov

The photolytic degradation of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) in environmental matrices like water and soil is expected to involve the following potential pathways:

Reductive Dehalogenation: Stepwise removal of bromine and chlorine atoms from the phenolic rings.

Hydroxylation: Addition of hydroxyl groups to the aromatic rings, often initiated by photochemically produced reactive oxygen species.

Cleavage of the Sulfonyl Bridge: While less likely than dehalogenation, cleavage of the C-S bond could occur under certain photolytic conditions.

The specific products and kinetics of photolysis will depend on various environmental factors, including the intensity and wavelength of light, the presence of photosensitizers (like humic acids), and the environmental matrix itself.

Biotic Transformation Processes

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. The structure of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), with its halogen and sulfonyl groups, presents a challenge for microbial degradation.

The biodegradation of halogenated aromatic compounds is a well-documented process, though often slow. nih.gov Bacteria and fungi have evolved enzymatic systems to break down these persistent pollutants.

Bacterial Degradation: The presence of sulfonate groups in aromatic compounds can inhibit microbial growth, making aerobic biodegradation difficult. researchgate.net However, many microorganisms can utilize sulfonates and sulfate (B86663) esters as a source of sulfur for growth, even if they cannot metabolize the carbon skeleton. nih.gov This process, known as desulfonation, is often oxygen-dependent and carried out by monooxygenases. nih.gov

For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), bacterial degradation could proceed through several pathways:

Desulfonation: Cleavage of the carbon-sulfur bond, releasing the phenolic moieties. This is a critical initial step in the degradation of many organosulfonates. epa.govoup.com

Dehalogenation: Removal of bromine and chlorine atoms. Reductive dehalogenation is a common pathway under anaerobic conditions, while oxidative dehalogenation can occur aerobically. The degradation of various chlorophenols often involves initial hydroxylation followed by ring cleavage. nih.gov

Ring Cleavage: Following dehalogenation and/or desulfonation, the resulting phenolic compounds can be further degraded through ortho- or meta-cleavage of the aromatic ring, eventually leading to mineralization (conversion to CO2, water, and inorganic ions). nih.gov

Pseudomonas species are known to be involved in the degradation of sulfonamide antibiotics, which share some structural similarities with the target compound. nih.gov

Fungal Degradation: Fungi, particularly white-rot fungi, possess powerful extracellular lignin-modifying enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases, and laccases) that can degrade a wide range of persistent organic pollutants, including halogenated phenols. These enzymes are non-specific and can catalyze the initial oxidation of the aromatic rings of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

Given the likely degradation pathways, the following biotransformation products of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) can be anticipated, although direct experimental evidence is lacking.

| Potential Biotransformation Product | Formation Pathway |

| Monobromo-monochloro-sulfonylbisphenols | Reductive dehalogenation |

| Dichloro-sulfonylbisphenols | Reductive debromination |

| Dibromo-sulfonylbisphenols | Reductive dechlorination |

| Sulfonylbisphenols (unsubstituted) | Complete reductive dehalogenation |

| 6-bromo-4-chlorophenol | Cleavage of the sulfonyl bridge |

| 4-chlorophenol | Dehalogenation and cleavage of sulfonyl bridge |

| Phenol (B47542) | Complete dehalogenation and cleavage of sulfonyl bridge |

| Sulfanilic acid derivatives | Cleavage of the sulfonyl bridge and further transformation |

The formation of these products is inferred from studies on related compounds. For example, the biodegradation of sulfonamides can lead to the formation of sulfanilic acid. researchgate.net

Assessment of Environmental Persistence Based on Degradation Dynamics

The environmental persistence of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is expected to be high due to a combination of its structural features. Brominated flame retardants as a class are known for their persistence in the environment. nih.govresearchgate.net The presence of multiple halogen atoms and a stable sulfonyl bridge contributes to the recalcitrance of this compound.

The rate of degradation will be highly dependent on environmental conditions.

Abiotic Degradation: Photolysis is likely the most significant abiotic degradation pathway in sunlit surface waters and on soil surfaces. Hydrolysis is expected to be a very slow process.

Biotic Degradation: Biodegradation is likely to be slow, especially under anaerobic conditions where reductive dehalogenation may occur, but subsequent ring cleavage is often slower. The sulfonate group can inhibit microbial activity, further contributing to its persistence. researchgate.net

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are central to the analysis of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), providing the necessary separation from interfering compounds. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for its identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of halogenated organic compounds. However, the analysis of polar phenolic compounds like 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) by GC-MS often requires a derivatization step to increase their volatility and thermal stability. This process involves converting the polar hydroxyl groups into less polar ethers or esters.

Derivatization agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can be employed. nih.gov Following derivatization, the analyte is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for definitive identification and quantification. For brominated and chlorinated phenolic compounds, an electron capture detector (ECD) can also be used with GC, which offers high sensitivity for halogenated compounds. nih.govmdpi.com

Table 1: Illustrative GC-MS Parameters for Analysis of Related Halogenated Phenols

| Parameter | Value/Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Derivatization Agent | BSTFA with 1% TMCS |

Note: This table presents typical parameters for the analysis of halogenated phenols and serves as a guideline. Method optimization for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is required.

Liquid chromatography-mass spectrometry (LC-MS) offers a significant advantage over GC-MS for the analysis of polar compounds like 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) as it typically does not require derivatization. nih.gov The compound can be directly analyzed in its native form, simplifying sample preparation and reducing the potential for analytical errors.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. Separation is achieved based on the compound's partitioning between the mobile phase and a stationary phase packed in a column. Reversed-phase chromatography with a C18 or similar column is commonly employed for phenolic compounds. nih.govresearchgate.netcolby.edu The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a gradient elution being used to effectively separate compounds with a wide range of polarities. nih.govresearchgate.netcolby.edu

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable compounds. nih.govresearchgate.netcolby.edu Tandem mass spectrometry (MS/MS) is frequently used for enhanced selectivity and sensitivity, allowing for the selection of a specific precursor ion of the target analyte and monitoring its characteristic product ions. nih.govresearchgate.netcolby.edu

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Halogenated Bisphenols

| Parameter | Value/Condition |

| Liquid Chromatograph | Shimadzu LC-20AD or equivalent |

| Column | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor > Product Ion | To be determined for the specific compound |

Note: This table presents typical parameters for the analysis of related halogenated bisphenols and serves as a guideline. nih.gov Specific MRM transitions for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) would need to be determined experimentally.

Spectroscopic Detection Methods

While chromatographic techniques coupled with mass spectrometry are the primary tools for the analysis of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), other spectroscopic methods can provide valuable information, particularly for structural elucidation and characterization of the pure substance. Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule, such as the O-H stretch of the phenolic groups, the S=O stretch of the sulfonyl group, and the C-Br and C-Cl bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be instrumental in determining the precise structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

Sample Preparation and Matrix Effects in Environmental Analysis

The analysis of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) in environmental samples, such as water, soil, or sediment, requires a robust sample preparation procedure to extract the analyte and remove interfering matrix components. nih.gov The complexity of the sample matrix can significantly impact the accuracy and precision of the analysis.

For water samples, solid-phase extraction (SPE) is a commonly used technique to concentrate the analyte and clean up the sample. nih.govresearchgate.netcolby.edunih.gov Various sorbent materials can be used, with the choice depending on the polarity of the target compound. For solid samples like soil and sediment, extraction is typically performed using organic solvents. Techniques such as Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) can be employed. nih.gov

Matrix effects, which are the alteration of the analyte's ionization efficiency in the mass spectrometer due to co-eluting matrix components, are a significant challenge in environmental analysis. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, isotope-labeled internal standards, and thorough sample cleanup procedures. nih.gov

Applications and Advanced Materials Research

Utilization as a Building Block in Organic Synthesis

The structure of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), featuring two phenolic hydroxyl groups and multiple halogen substituents, suggests its potential as a versatile building block in organic synthesis. The hydroxyl groups can undergo various reactions such as etherification and esterification, allowing for the introduction of new functional groups and the extension of the molecular framework. The bromine and chlorine atoms on the aromatic rings can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. These reactions would enable the synthesis of more complex molecules with tailored electronic and steric properties.

The presence of the electron-withdrawing sulfonyl group and halogen atoms influences the reactivity of the aromatic rings, directing further electrophilic substitution reactions. This inherent reactivity makes it a candidate for the synthesis of a variety of organic compounds, although specific examples of its use are not detailed in current literature.

Potential in Polymer and Materials Science (e.g., Flame Retardants, Polymers, Resins)

Halogenated bisphenols are a well-known class of compounds used in the production of flame-retardant materials. nih.govnih.govgreensciencepolicy.org The high bromine and chlorine content of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) suggests it could be investigated as a flame retardant. nih.govca.gov When incorporated into polymers, such compounds can release halogen radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The sulfonyl group can also contribute to char formation, an insulating layer that protects the underlying material from heat and flammable gasses. google.com

This compound could potentially be used as a monomer in the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins. The rigid bisphenolic structure would likely impart high thermal stability and mechanical strength to the resulting polymers. The halogen atoms would also enhance their flame retardancy. nih.govca.gov

Table 1: Examples of Halogenated Flame Retardants This table lists related compounds and is for illustrative purposes, as specific data for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) is not available.

| Compound Name | Type | Common Applications |

| Tetrabromobisphenol A (TBBPA) | Reactive/Additive | Epoxy resins, polycarbonates |

| Decabromodiphenyl ether (DecaBDE) | Additive | Textiles, electronics, furniture |

| Hexabromocyclododecane (HBCD) | Additive | Polystyrene foam insulation |

Role as a Chemical Intermediate in the Production of Other Compounds

As a multifunctional molecule, 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) could serve as a valuable chemical intermediate. Its phenolic hydroxyl groups can be converted into other functional groups, or used to attach the molecule to other substrates. For instance, it could be a precursor for the synthesis of specialized ligands for metal catalysts or for the production of other complex organic molecules through multi-step synthetic pathways. google.comgoogle.com The synthesis of related bromo- and chlorophenols often serves as a starting point for creating more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comchemicalbook.com

Future Research Directions and Outlook

Development of Greener Synthetic Pathways

The future synthesis of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) and related compounds will likely prioritize the principles of green chemistry to minimize environmental impact and enhance safety. Traditional methods for the synthesis of halogenated phenols often involve hazardous reagents and produce significant waste streams.

Future research could focus on:

Catalytic Approaches: The use of solid acid catalysts or other heterogeneous catalysts could replace corrosive and difficult-to-recycle homogenous acid catalysts often used in sulfonation reactions. Catalytic methods can lead to higher selectivity, easier product separation, and reduced waste.

Safer Halogenation Methods: Development of bromination and chlorination procedures that avoid the use of elemental bromine and chlorine gas is a key area of interest. This could involve employing N-bromosuccinimide and N-chlorosuccinimide as halogen sources, which are safer to handle and can offer greater regioselectivity under milder reaction conditions.

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water-based systems would significantly reduce the environmental footprint of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. Future pathways should be evaluated based on their atom economy to ensure minimal byproduct formation.

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of Catalysis | Employing solid acid catalysts for sulfonation. |

| Safer Reagents | Utilizing N-bromosuccinimide and N-chlorosuccinimide for halogenation. |

| Benign Solvents | Exploring ionic liquids or supercritical CO2 as reaction media. |

| Atom Economy | Optimizing reaction conditions to maximize yield and minimize byproducts. |

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are powerful tools for predicting the properties, behavior, and potential applications of chemical compounds before their synthesis. For 2,2'-Sulfonylbis(6-bromo-4-chlorophenol), advanced computational modeling could provide valuable insights.

Key areas for predictive research include:

Structure-Property Relationships: Using techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to predict physicochemical properties, toxicity, and potential biological activity. This can help in screening for potential applications and identifying potential hazards early in the research process.

Reaction Mechanism Elucidation: Computational studies can be used to model reaction pathways for the synthesis of the target molecule, helping to optimize reaction conditions and improve yields.

Material Science Applications: Modeling the interaction of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol) with polymers or other materials could predict its suitability as a flame retardant, plasticizer, or other additive.

Exploration of Novel Non-Traditional Applications

While the applications of many halogenated bisphenols are well-established in areas like flame retardants and polymer precursors, future research could uncover novel uses for 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

Potential non-traditional applications to be explored:

Antimicrobial Agents: The presence of multiple halogen atoms on the phenolic rings suggests potential antimicrobial activity. Research could focus on its efficacy against various strains of bacteria and fungi, potentially for use in specialized coatings or materials.

Electronic Materials: The sulfonyl group is strongly electron-withdrawing, which can impart unique electronic properties. The potential for this compound to be used as a building block for organic semiconductors or other electronic materials could be investigated.

Specialty Chemical Intermediates: The reactive hydroxyl and halogen sites on the molecule make it a versatile intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals or agrochemicals.

Interdisciplinary Research with Environmental Science and Engineering

Given the persistent nature of many halogenated organic compounds, interdisciplinary research is crucial to understand and mitigate the potential environmental impact of 2,2'-Sulfonylbis(6-bromo-4-chlorophenol).

Collaborative research areas should include:

Biodegradation and Bioremediation: Investigating the susceptibility of the compound to microbial degradation is essential. Research could focus on identifying microorganisms or enzyme systems capable of breaking down the molecule, leading to potential bioremediation strategies for contaminated sites.

Environmental Fate and Transport: Studies to determine the compound's persistence, bioaccumulation potential, and mobility in soil and water are necessary to assess its environmental risk.

Advanced Oxidation Processes: Research into the efficacy of advanced oxidation processes, such as photocatalysis or ozonation, for the degradation of this compound in wastewater could provide effective treatment solutions.

| Research Area | Focus |

| Biodegradation | Identifying microbial pathways for degradation. |

| Environmental Fate | Assessing persistence and bioaccumulation. |

| Remediation Technologies | Developing advanced oxidation processes for water treatment. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2'-sulfonylbis(6-bromo-4-chlorophenol), and how do they influence experimental design?

- Answer : The compound (CAS 15435-29-7) has a molecular formula C₁₃H₈Br₂Cl₂O₂ and molecular weight 426.92 g/mol . It is a solid at room temperature, with slight water solubility, necessitating the use of organic solvents (e.g., DMSO or ethanol) for dissolution in assays. Its stability under standard lab conditions allows for long-term storage without significant degradation, but light-sensitive experiments should use amber glassware . For purity verification, HPLC with UV detection (λ ~280 nm, based on phenolic absorbance) is recommended.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 426.92 g/mol | |

| Solubility | Slight in water, soluble in DMSO/ethanol | |

| Stability | Stable under ambient conditions |

Q. What synthetic routes are reported for 2,2'-sulfonylbis(6-bromo-4-chlorophenol), and what are their limitations?

- Answer : The compound is synthesized via ring bromination of a chlorophenol precursor, followed by sulfonyl bridge formation . Key challenges include:

- Regioselectivity : Ensuring bromination occurs at the 6-position of the phenolic ring.

- Yield optimization : Byproducts from incomplete bromination or sulfonation require column chromatography for purification .

- Safety : Bromine gas (used in bromination) demands fume hood use and rigorous gas-scrubbing protocols .

Q. How can researchers validate the structural identity of this compound?

- Answer : Use spectroscopic and crystallographic methods :

- NMR : ¹H and ¹³C NMR should confirm aromatic protons (δ 6.8–7.5 ppm) and sulfonyl group symmetry .

- Mass spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 425.8 .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. What methodologies are suitable for studying the antimicrobial mechanism of 2,2'-sulfonylbis(6-bromo-4-chlorophenol)?

- Answer :

- Membrane disruption assays : Fluorescence microscopy with propidium iodide to assess cell membrane integrity in bacterial models .

- Enzymatic inhibition : Target enzymes (e.g., bacterial enoyl-ACP reductases) can be assayed using spectrophotometric NADH depletion monitoring .

- Resistance studies : Serial passage experiments under sub-inhibitory concentrations to evaluate mutation-driven resistance .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Answer :

- Density Functional Theory (DFT) : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites for sulfonyl group reactivity .

- Molecular docking : Screen against bacterial protein targets (e.g., FabI) to rationalize structure-activity relationships .

- ADMET prediction : Tools like SwissADME can estimate toxicity profiles (e.g., hepatotoxicity) to guide in vitro assays .

Q. What experimental strategies address discrepancies in toxicity data across studies?

- Answer : Contradictions in toxicity (e.g., acute oral toxicity vs. dermal irritation) may arise from:

- Test system variability : Compare results across models (e.g., rodent vs. zebrafish embryos) .

- Dose-dependent effects : Conduct dose-response curves with precise quantification (e.g., LC₅₀ in cell lines) .

- Metabolite analysis : Use LC-MS to identify degradation products that may contribute to toxicity .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:

- Packing interactions : Hydrogen bonding and π-π stacking that influence stability .

- Conformational analysis : Compare experimental bond angles with DFT-optimized geometries .

- Polymorphism screening : Thermal analysis (DSC/TGA) to detect alternative crystalline forms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.